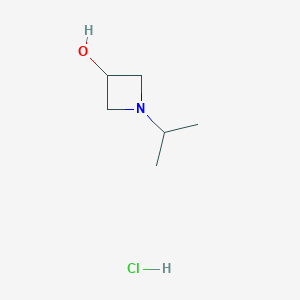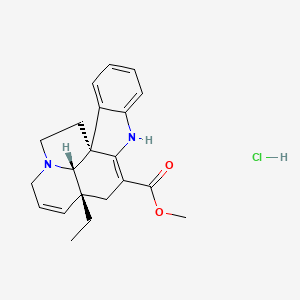
1-Isopropylazetidin-3-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Isopropylazetidin-3-ol hydrochloride” is a heterocyclic organic compound . It has a molecular weight of 151.636 and a molecular formula of C6H13NO.ClH . The IUPAC name for this compound is 1-propan-2-ylazetidin-3-ol;hydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES notation: CC©N1CC(C1)O.Cl . The InChI Key for this compound is MGGRXBSSEHLLTQ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 151.636 . It has two hydrogen bond acceptors and two hydrogen bond donors . The exact mass of the compound is 151.07600 .
Aplicaciones Científicas De Investigación
Synthesis and Industrial Relevance 1-Isopropylazetidin-3-ol hydrochloride is a compound with significant industrial and scientific importance, particularly in the field of organic synthesis. Research has focused on developing optimized and economical processes for synthesizing azetidine derivatives, which are crucial intermediates in the production of various pharmaceuticals. For example, an optimized process for the synthesis of 1-benzylazetidin-3-ol, a related compound, has been developed, highlighting the importance of azetidin-3-ol hydrochlorides in commercial pharmaceutical synthesis. This process leverages low-cost starting materials and innovative reaction conditions to minimize by-products and improve yield, demonstrating the compound's role in facilitating efficient drug production (Reddy et al., 2011).
Pharmacological Tool Development Another area of research interest is the discovery of nonpeptidic agonists for various receptors. For instance, studies have identified specific hydrochloride compounds as potential pharmacological tools for receptor targeting, which could lead to the development of new therapeutic agents. These compounds have been recognized for their selectivity and potency, underscoring the utility of azetidine derivatives in drug discovery and development processes (Croston et al., 2002).
Antitumor Agents Research into the cytotoxic effects of certain hydrochloride compounds against human hepatoma cells highlights the potential of these molecules as antineoplastic agents. By synthesizing and evaluating a series of 1-aryl-3-isopropylamino-1-propanone hydrochlorides, scientists aim to discover novel compounds with significant growth-inhibiting properties for cancer treatment. These studies not only contribute to our understanding of the compounds' biological activities but also inform the design of new therapies for liver cancer (Mete et al., 2011).
Biopharmaceutical Classification The solubility and biopharmaceutical classification of pharmaceutical derivatives, including those related to azetidine hydrochlorides, have been subjects of study to enhance drug formulation and delivery. Investigations into the solubility behavior of novel high-solubility pharmaceutical derivatives aim to improve the bioavailability and therapeutic efficacy of drugs. Such research supports the development of more efficient drug delivery systems and can lead to the formulation of better pharmaceutical products (Breda et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
1-propan-2-ylazetidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(2)7-3-6(8)4-7;/h5-6,8H,3-4H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGRXBSSEHLLTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(C1)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499970 |
Source


|
| Record name | 1-(Propan-2-yl)azetidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54431-32-2 |
Source


|
| Record name | 1-(Propan-2-yl)azetidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one](/img/structure/B1313992.png)





![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)






